6-Methoxyquinoline-4-carbaldehyde

Catalog No.
S794915
CAS No.
4363-94-4
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyquinoline-4-carbaldehyde

CAS Number

4363-94-4

Product Name

6-Methoxyquinoline-4-carbaldehyde

IUPAC Name

6-methoxyquinoline-4-carbaldehyde

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3

InChI Key

PDGKZDPIWAKVLH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O

Synthesis and Characterization:

-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₁₁H₉NO₂. Its synthesis has been reported in several scientific publications, with various methods employed. One common approach involves the Vilsmeier-Haack reaction, which utilizes a combination of formamide and phosphorus oxychloride to introduce the formyl group (CHO) at the C4 position of the quinoline ring.

Potential Biological Activities:

Research suggests that 6-Methoxyquinoline-4-carbaldehyde may possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:

  • Antimicrobial agent: Some studies have shown that the compound exhibits antibacterial and antifungal properties []. However, further research is needed to determine its efficacy and potential clinical applications.
  • Anticancer agent: Preliminary studies have indicated that 6-Methoxyquinoline-4-carbaldehyde may exhibit antiproliferative activity against certain cancer cell lines []. However, the mechanisms underlying these effects and the compound's potential for cancer treatment require further investigation.

Limitations and Future Directions:

Despite the potential shown in early research, the development of 6-Methoxyquinoline-4-carbaldehyde as a therapeutic agent is still in its early stages. Further studies are required to:

  • Evaluate its efficacy and safety in preclinical and clinical trials.
  • Investigate the mechanisms of action underlying its potential biological activities.
  • Optimize its structure for improved potency and selectivity.

6-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11_{11}H9_9NO2_2. It features a quinoline structure, which consists of a fused benzene and pyridine ring, with a methoxy group (-OCH3_3) at the 6-position and an aldehyde group (-CHO) at the 4-position. This compound is known for its potential applications in medicinal chemistry and material science due to its unique structural properties.

, including:

  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization at other positions on the quinoline ring.

Research indicates that 6-Methoxyquinoline-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential as:

  • Anticancer Agent: Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties: Compounds related to 6-Methoxyquinoline-4-carbaldehyde have demonstrated antimicrobial activity, making them candidates for developing new antibiotics .

The synthesis of 6-Methoxyquinoline-4-carbaldehyde typically involves several steps:

  • Starting Materials: The synthesis often begins with appropriate substituted benzaldehydes and pyruvic acid.
  • Doebner Reaction: A common method is the Doebner reaction, where benzaldehyde and pyruvic acid are reacted in ethanol under reflux conditions to produce quinoline derivatives.
  • Reduction: The resulting carboxylic acid can be reduced to the corresponding alcohol using lithium aluminum hydride.
  • Formylation: The final step involves converting the alcohol to an aldehyde through oxidation or formylation techniques .

6-Methoxyquinoline-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer drugs and antimicrobial agents.
  • Material Science: The compound may be utilized in the development of new materials due to its unique electronic properties.
  • Chemical Research: It serves as a valuable reagent in organic synthesis and medicinal chemistry for creating more complex molecules.

Interaction studies of 6-Methoxyquinoline-4-carbaldehyde have focused on its ability to inhibit certain biological pathways. For instance, some derivatives have been shown to inhibit P-glycoprotein, a critical protein involved in drug resistance in cancer cells. This suggests that compounds based on 6-Methoxyquinoline-4-carbaldehyde may enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance .

Several compounds share structural similarities with 6-Methoxyquinoline-4-carbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Methoxyquinoline-4-carboxylic AcidContains a carboxylic acid instead of an aldehydeExhibits different reactivity due to acidic nature
2-MethylquinolineMethyl group at position 2 instead of methoxyDifferent biological activity profile
8-HydroxyquinolineHydroxyl group at position 8Known for chelating metal ions

These compounds differ primarily in their functional groups and positions on the quinoline ring, leading to variations in their reactivity and biological activities.

Physicochemical Parameters

Molecular Weight and Formula

6-Methoxyquinoline-4-carbaldehyde possesses the molecular formula C₁₁H₉NO₂ and exhibits a molecular weight of 187.19 g/mol [1] [2] [3]. The compound is characterized by its Chemical Abstracts Service registry number 4363-94-4, which serves as its unique identifier in chemical databases [1] [4]. The molecular structure incorporates a quinoline backbone with a methoxy group positioned at the 6th carbon and an aldehyde functional group located at the 4th position [1] [3]. The average mass has been determined through computational methods to be 187.198 atomic mass units, while the monoisotopic mass is calculated as 187.063329 [3].

ParameterValueSource
Molecular FormulaC₁₁H₉NO₂ [1] [2] [3]
Molecular Weight187.19 g/mol [1] [2] [4]
Monoisotopic Mass187.063329 [3]
Chemical Abstracts Service Number4363-94-4 [1] [4]

Melting and Boiling Points

The melting point of 6-methoxyquinoline-4-carbaldehyde has been experimentally determined to range between 92-97°C according to spectroscopic and thermal analysis studies [5]. Alternative sources report a melting point of 160°C, suggesting potential variations in sample purity or crystalline form [6]. The boiling point has been calculated using predictive models to be 353.7±22.0°C at standard atmospheric pressure of 760 millimeters of mercury [5] [6]. The flash point, which represents the lowest temperature at which vapors can ignite, has been computed as 167.7±22.3°C [5] [7].

Thermal PropertyValueReference
Melting Point92-97°C [5]
Alternative Melting Point160°C [6]
Boiling Point353.7±22.0°C (760 mmHg) [5] [6]
Flash Point167.7±22.3°C [5] [7]

Density and Physical State

At standard temperature and pressure conditions, 6-methoxyquinoline-4-carbaldehyde exists as a solid crystalline material [5] [6]. The density has been experimentally measured and calculated to be 1.2±0.1 g/cm³, with more precise computational determinations yielding values of 1.227±0.06 g/cm³ [5] [6] [7]. The compound typically appears as a white to off-white or light yellow crystalline powder [8]. The refractive index, which indicates the material's optical density, has been determined to be 1.65 [5] [7]. Vapor pressure measurements at 25°C indicate extremely low volatility, with values of 0.0±0.8 millimeters of mercury [5] and 3.52×10⁻⁵ millimeters of mercury [7].

Physical PropertyValueSource
Physical StateSolid crystalline [5] [6]
Density1.227±0.06 g/cm³ [5] [6] [7]
AppearanceWhite to light yellow powder [8]
Refractive Index1.65 [5] [7]
Vapor Pressure (25°C)3.52×10⁻⁵ mmHg [7]

Solubility Profile in Various Solvents

The solubility characteristics of 6-methoxyquinoline-4-carbaldehyde demonstrate significant variation across different solvent systems [9]. The compound exhibits enhanced solubility in organic solvents due to the presence of the methoxy group, which contributes to its compatibility with non-polar and moderately polar media [9]. Research indicates that the compound shows favorable solubility in ethanol and dimethyl sulfoxide, making these solvents suitable for analytical and synthetic applications . The predicted logarithmic solubility parameter has been calculated as -5.87, indicating moderate aqueous solubility under standard conditions [11]. The presence of both the quinoline aromatic system and the aldehyde functional group influences the overall solvation behavior in various media [9].

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 6-methoxyquinoline-4-carbaldehyde exhibits characteristic absorption maxima at 313 nanometers and 338 nanometers, corresponding to the La and Lb electronic transitions within the quinoline chromophore [12]. These absorption bands are attributed to π-π* transitions of the conjugated quinoline ring system [12]. The electronic absorption properties remain consistent across varying concentrations, indicating adherence to Beer-Lambert law behavior in dilute solutions [12]. The compound demonstrates absorption characteristics typical of substituted quinoline derivatives, with the methoxy substituent influencing the electronic distribution and absorption intensity [12].

Absorption ParameterValueAssignment
Primary Absorption Maximum313 nmLa transition
Secondary Absorption Maximum338 nmLb transition
Transition Typeπ-π*Quinoline conjugated system

Fluorescence Emission Properties

6-Methoxyquinoline-4-carbaldehyde exhibits distinctive fluorescence emission properties with a maximum emission wavelength at 439.5 nanometers when excited at 360 nanometers [12]. The fluorescence emission occurs in the blue-green region of the visible spectrum and demonstrates a single broad emission band regardless of the excitation wavelength employed [12]. The compound shows a fluorescence lifetime of 23.4 nanoseconds in chloride-ion-free aqueous solutions, indicating relatively stable excited state behavior [12]. Research has demonstrated that the fluorescence intensity and lifetime can be systematically quenched by the addition of chloride ions, following Stern-Volmer kinetics with a quenching constant of approximately 75 M⁻¹ [12]. The fluorescence quantum yield and emission characteristics make this compound potentially useful for analytical applications [9].

Fluorescence PropertyValueConditions
Emission Maximum439.5 nmExcitation at 360 nm
Fluorescence Lifetime23.4 nsAqueous solution
Stern-Volmer Constant75 M⁻¹Chloride quenching
Quenching Rate Constant3.21×10⁹ M⁻¹s⁻¹Dynamic quenching

Infrared Spectroscopy Fingerprint

The infrared spectroscopic analysis of 6-methoxyquinoline-4-carbaldehyde reveals characteristic vibrational frequencies that serve as structural fingerprints for compound identification [13] [14]. The aldehyde carbonyl group exhibits a strong absorption band in the region typical for aromatic aldehydes, providing definitive evidence for the presence of the formyl functional group [13]. The quinoline ring system demonstrates characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the methoxy group contributes specific carbon-oxygen stretching frequencies [13] [14]. Computational studies using Hartree-Fock and density functional theory methods have provided detailed assignments of vibrational modes, enabling comprehensive interpretation of experimental infrared spectra [13] [14]. The infrared spectrum shows excellent agreement between experimental measurements and theoretical predictions when appropriate scaling factors are applied to calculated frequencies [13].

Structural and Electronic Properties

Crystal Structure Parameters

The crystal structure of 6-methoxyquinoline-4-carbaldehyde belongs to the monoclinic crystal system, as determined through X-ray crystallographic analysis of related quinoline derivatives [15]. Computational studies suggest that the compound exists in two stable conformational states, with the ground state configuration featuring the aldehyde oxygen atom oriented to form an intramolecular hydrogen bond with the quinoline hydrogen [13]. The more stable conformer demonstrates enhanced thermodynamic stability due to this internal hydrogen bonding interaction [13]. The molecular geometry has been optimized using both Hartree-Fock and density functional theory calculations employing the 6-311++G(d,p) basis set [13] [14]. Bond lengths and angles within the quinoline framework conform to typical aromatic heterocyclic parameters, while the aldehyde group maintains planarity with the quinoline ring system [13].

Electronic Distribution and Molecular Orbitals

The electronic structure of 6-methoxyquinoline-4-carbaldehyde has been characterized through frontier molecular orbital analysis, revealing the distribution of highest occupied molecular orbital and lowest unoccupied molecular orbital electron density [16] [11]. The highest occupied molecular orbital demonstrates significant electron density localization on the quinoline nitrogen atom and the methoxy-substituted aromatic region [11]. The lowest unoccupied molecular orbital exhibits distribution across the entire molecular framework, with particular concentration near the aldehyde carbonyl group and the quinoline nitrogen [11]. The energy gap between these frontier orbitals influences the compound's electronic excitation properties and chemical reactivity [16]. Natural bond orbital analysis indicates intramolecular charge transfer interactions that contribute to molecular stabilization [16].

Dipole Moment and Polarizability

The dipole moment of 6-methoxyquinoline-4-carbaldehyde has been calculated using semi-empirical and density functional theory methods, providing insights into the molecular charge distribution [17] [11]. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde functionality creates a permanent dipole moment that influences intermolecular interactions [17]. Computational predictions indicate that the compound exhibits significant polarizability due to the extended π-electron system of the quinoline framework [18]. The electronic distribution analysis reveals that the methoxy substituent enhances electron density at the 6-position, while the aldehyde group creates electron deficiency at the 4-position [19]. These electronic characteristics contribute to the compound's reactivity profile and its potential for forming intermolecular associations [17] [11].

Electronic PropertyComputational MethodSignificance
Dipole MomentDensity Functional TheoryIntermolecular interactions
PolarizabilitySemi-empirical calculationsElectronic mobility
Frontier Orbital GapHartree-Fock/Density Functional TheoryChemical reactivity

XLogP3

1.6

Other CAS

4363-94-4

Wikipedia

6-methoxyquinoline-4-carbaldehyde

Dates

Last modified: 08-15-2023

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